

An In-depth Technical Guide to PROTAC BRM Degradar-1 E3 Ligase Recruitment

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Compound of Interest

Compound Name: PROTAC BRM degrader-1

Cat. No.: B12362623

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **PROTAC BRM degrader-1**, focusing on its mechanism of action, E3 ligase recruitment, and the experimental methodologies used for its characterization. This document is intended for an audience with a strong background in biochemistry, molecular biology, and drug discovery.

Introduction to PROTAC BRM Degraders

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.^[1] They function by simultaneously binding to a target protein and an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to tag the target protein for degradation.^{[1][2]}

Brahma-related gene 1 (BRG1), also known as SMARCA4, and Brahma (BRM), also known as SMARCA2, are the catalytic ATPase subunits of the SWI/SNF chromatin remodeling complex.^[3] Mutations and dysregulation of these proteins are implicated in a variety of cancers, making them attractive targets for therapeutic intervention. PROTACs that target BRM for degradation have shown promise in preclinical studies. This guide will focus on the characterization of **PROTAC BRM degrader-1**.

Quantitative Analysis of BRM Degraders

The efficacy of PROTAC BRM degraders is quantified by their ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the reported quantitative data for several PROTAC BRM degraders.

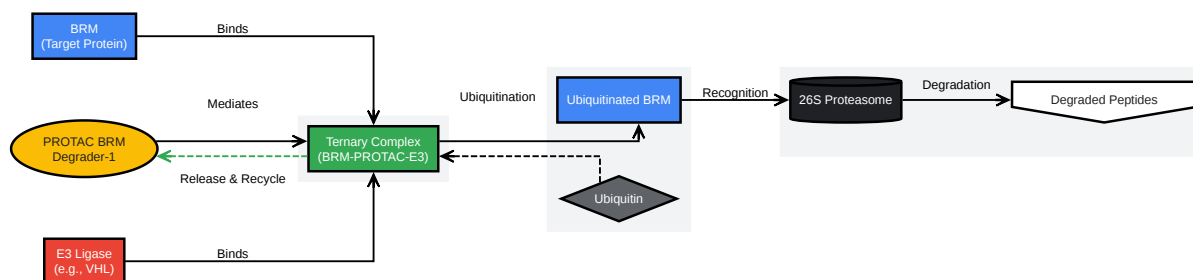
PROTAC Name	Target Protein	Recruited E3 Ligase	DC50	Dmax	Cell Line	Reference
PROTAC BRM degrader-1 (compound 17)	BRM (SMARCA 2)	VHL	93 pM	Not Reported	Not Specified	[4]
BRG1 (SMARCA 4)	VHL	4.9 nM	Not Reported	Not Specified	[4]	
PROTAC BRM/BRG 1 degrader-1 (Example 253)	BRM (SMARCA 2)	Not Specified	10-100 nM	Not Reported	Not Specified	[5]
BRG1 (SMARCA 4)	Not Specified	> 1 μ M	Not Reported	Not Specified	[5]	
PROTAC BRM/BRG 1 degrader-4 (example 047)	BRM (SMARCA 2)	Not Specified	0.21 nM	Not Reported	SW1573	[6]
BRG1 (SMARCA 4)	Not Specified	3.4 nM	Not Reported	SW1573	[6]	

Mechanism of Action: E3 Ligase Recruitment

The cornerstone of PROTAC technology is the recruitment of an E3 ubiquitin ligase to the target protein. This is achieved through the formation of a ternary complex consisting of the PROTAC molecule, the target protein (BRM), and the E3 ligase. The choice of E3 ligase can significantly impact the degradation efficiency and selectivity of the PROTAC. While not explicitly stated for all compounds, Von Hippel-Lindau (VHL) is a commonly recruited E3 ligase for this class of degraders.[7]

The general mechanism of action is as follows:

- **Binary Complex Formation:** The PROTAC molecule independently binds to both the BRM protein and the E3 ligase in the cellular environment.
- **Ternary Complex Formation:** These binary complexes then associate to form a stable ternary complex (BRM-PROTAC-E3 Ligase).
- **Ubiquitination:** The E3 ligase, now in close proximity to BRM, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of BRM.
- **Proteasomal Degradation:** The poly-ubiquitinated BRM is recognized and subsequently degraded by the 26S proteasome.
- **PROTAC Recycling:** The PROTAC molecule is then released and can engage in another cycle of degradation.



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Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections outline detailed methodologies for key experiments used to characterize PROTAC BRM degraders.

Quantification of Protein Degradation by Western Blot

This protocol describes the use of Western blotting to quantify the reduction in BRM protein levels following treatment with a PROTAC.

Materials:

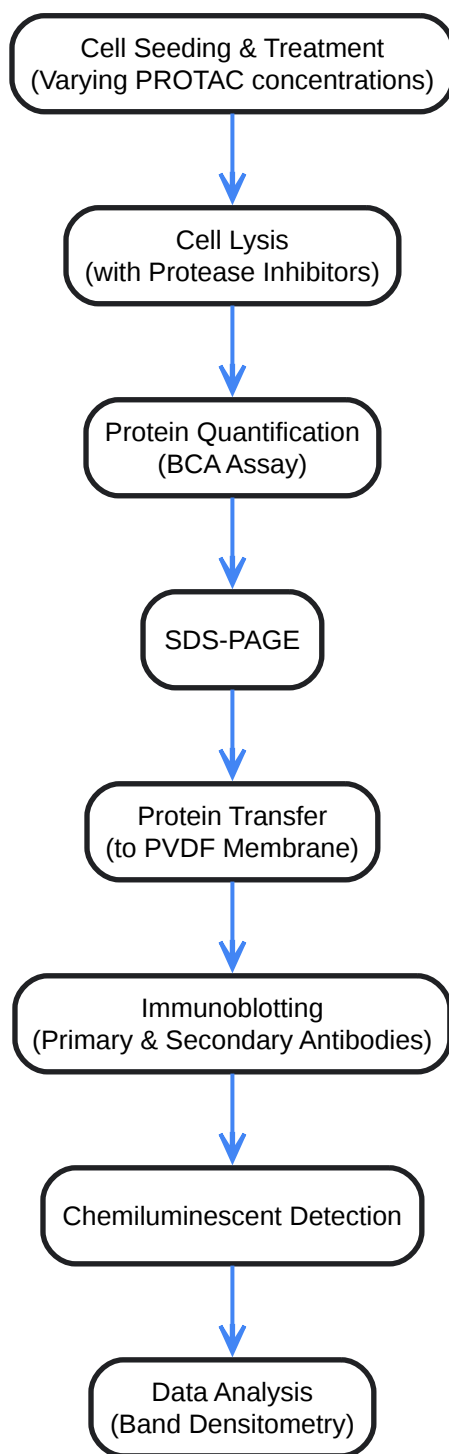
- Cancer cell line (e.g., SW1573)
- **PROTAC BRM degrader-1**
- DMSO (vehicle control)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit

- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-BRM, anti-GAPDH (or other loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Seeding and Treatment:** Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of **PROTAC BRM degrader-1** (e.g., 0.1 nM to 1 μ M) or DMSO for the desired time (e.g., 24 hours).
- **Cell Lysis:** Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **SDS-PAGE and Transfer:** Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:**
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-BRM antibody overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities using image analysis software. Normalize the BRM band intensity to the loading control (e.g., GAPDH). Calculate the percentage of degradation relative to the DMSO-treated control.



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Caption: Western Blot workflow for protein degradation analysis.

Ternary Complex Formation Assays

Several biophysical techniques can be employed to confirm and characterize the formation of the BRM-PROTAC-E3 ligase ternary complex.[8][9] These assays are crucial for understanding the structure-activity relationship of PROTACs.

4.2.1. Surface Plasmon Resonance (SPR)

Principle: SPR measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for the real-time, label-free analysis of binding kinetics.

Procedure Outline:

- **Immobilization:** Immobilize a high-affinity biotinylated ligand for the E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
- **Binary Interaction (PROTAC-E3 Ligase):** Inject varying concentrations of the PROTAC over the chip to measure its binding affinity to the E3 ligase.
- **Ternary Complex Formation:** Co-inject a constant concentration of BRM protein with varying concentrations of the PROTAC over the E3 ligase-coated surface. An increase in the binding response compared to the PROTAC alone indicates ternary complex formation.
- **Data Analysis:** Fit the sensorgram data to appropriate binding models to determine association rates (k_a), dissociation rates (k_d), and equilibrium dissociation constants (K_D).

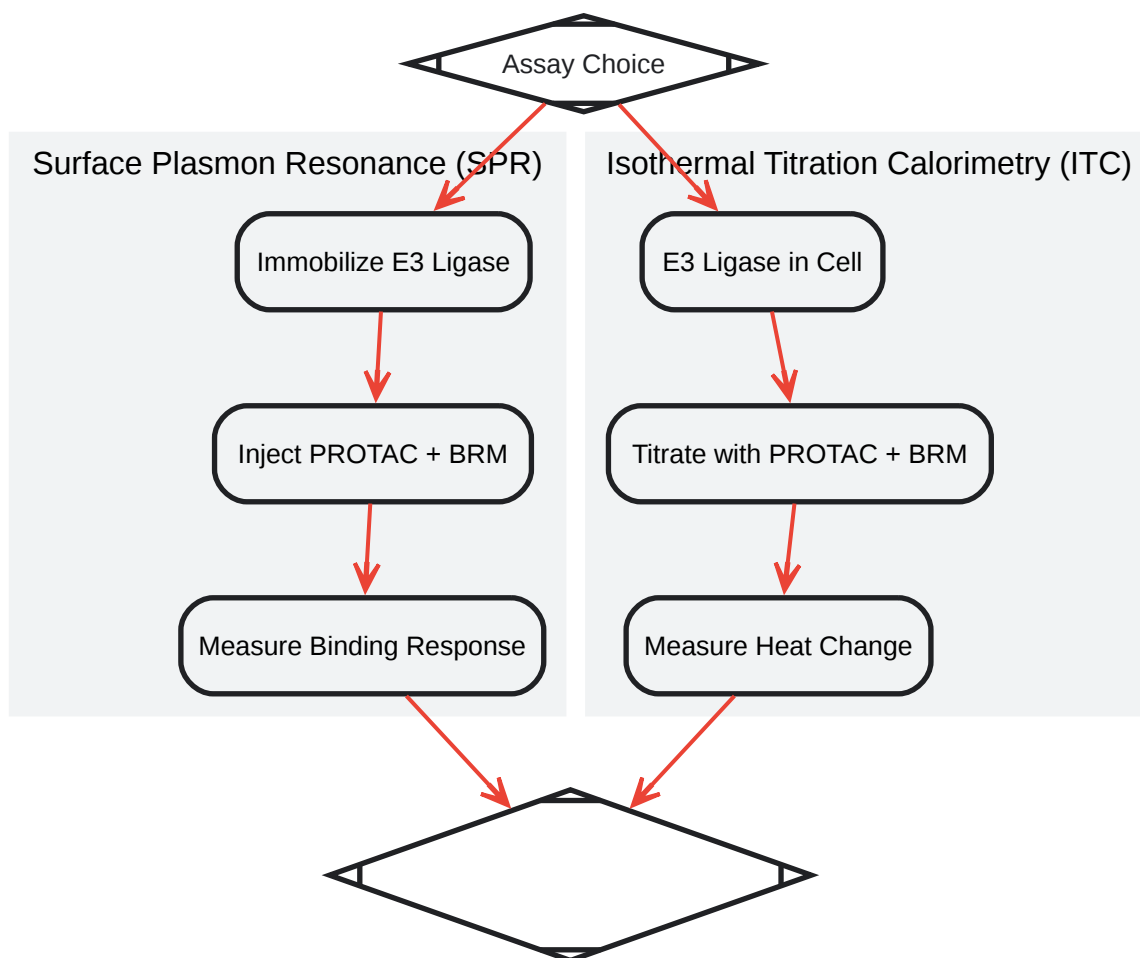
4.2.2. Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change that occurs upon molecular binding, providing a complete thermodynamic profile of the interaction.

Procedure Outline:

- **Sample Preparation:** Place a solution of the E3 ligase in the sample cell of the calorimeter. Fill the injection syringe with a solution of the PROTAC and BRM.
- **Titration:** Inject small aliquots of the PROTAC/BRM solution into the E3 ligase solution.
- **Data Acquisition:** Measure the heat released or absorbed after each injection.

- **Data Analysis:** Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the ternary complex formation.



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Caption: Logic diagram for ternary complex formation assays.

Conclusion

PROTAC BRM degrader-1 represents a promising strategy for targeting the BRM subunit of the SWI/SNF complex. The efficacy of this and other BRM degraders is dependent on their ability to recruit an E3 ligase, form a stable ternary complex, and induce the ubiquitination and subsequent proteasomal degradation of BRM. The experimental protocols outlined in this guide provide a framework for the robust characterization of such molecules, which is essential for their continued development as potential cancer therapeutics. Further research into the

structural and kinetic aspects of ternary complex formation will be crucial for the design of next-generation PROTACs with improved potency and selectivity.

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